molecular formula C10H14O2 B3000693 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- CAS No. 84451-89-8

1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis-

Cat. No.: B3000693
CAS No.: 84451-89-8
M. Wt: 166.22
InChI Key: RRKLJMXLXFEHEC-UWVGGRQHSA-N
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Description

1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- is a chemical compound with the molecular formula C10H14O2 It is characterized by its unique structure, which includes two ketone groups and a hexahydro-pentalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diketone precursors, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce diols.

Scientific Research Applications

1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its unique ring system allows it to interact with enzymes and receptors in a specific manner, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Cyclohexanedione: Similar in structure but lacks the hexahydro-pentalene ring system.

    2,5-Hexanedione: Another diketone with different structural features.

    1,3-Cyclopentanedione: Contains a cyclopentane ring instead of a hexahydro-pentalene ring.

Uniqueness

1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- is unique due to its hexahydro-pentalene ring system and the presence of two ketone groups

Properties

IUPAC Name

(3aS,6aS)-3a,6a-dimethyl-2,3,5,6-tetrahydropentalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9-5-3-8(12)10(9,2)6-4-7(9)11/h3-6H2,1-2H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKLJMXLXFEHEC-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C1(CCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@]1(CCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426120
Record name AC1OBWU2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84451-89-8
Record name AC1OBWU2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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